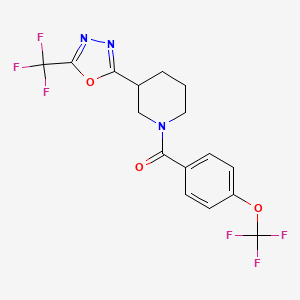![molecular formula C26H20ClN3O3S B2821181 N-(2-chlorophenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 872205-86-2](/img/structure/B2821181.png)
N-(2-chlorophenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H20ClN3O3S and its molecular weight is 489.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties : A study by Yu et al. (2014) discussed the synthesis of similar compounds through carbodiimide condensation, emphasizing the convenient and fast method for preparing these compounds.
Photovoltaic Efficiency and Ligand-Protein Interactions : Research by Mary et al. (2020) explored the photochemical and thermochemical modeling of related compounds. They found these compounds to be effective as photosensitizers in dye-sensitized solar cells, demonstrating good light harvesting efficiency.
Antibacterial Agents : Desai et al. (2008) Desai et al. (2008) synthesized similar compounds, evaluating their antibacterial activity against various bacteria. They found moderate to good activity, highlighting the potential of these compounds in antibacterial applications.
Central Nervous System Depressant Activity : A study by Manjunath et al. (1997) synthesized derivatives and evaluated them for central nervous system depressant activity. Certain compounds showed marked sedative action.
Synthesis of Fused Thiazolo[3,2-a]pyrimidinones : Research by Janardhan et al. (2014) focused on the synthetic route to create ring-annulated thiazolo[3,2-a]pyrimidinone products, showing potential in various chemical applications.
Anti-inflammatory and Analgesic Agents : A study by Abu‐Hashem et al. (2020) synthesized novel compounds, including derivatives similar to the one . They evaluated these compounds as cyclooxygenase inhibitors with promising analgesic and anti-inflammatory activities.
Anticonvulsant Agents : Severina et al. (2020) Severina et al. (2020) studied the synthesis of thioacetamide derivatives for potential anticonvulsant activities. Their research indicated moderate anticonvulsant activity in the compounds studied.
X-Ray Structure Determination : Research by Banfield et al. (1987) proposed a structure for a compound derived from ketene action on a related molecule. This study highlights the importance of X-ray crystallography in determining the structure of complex molecules.
Anti-Inflammatory Activity : Sunder and Maleraju (2013) Sunder and Maleraju (2013) synthesized acetamide derivatives with significant anti-inflammatory activity.
Antimicrobial Activity : Mistry et al. (2009) Mistry et al. (2009) reported the synthesis of novel compounds, including acetamides, and evaluated their antimicrobial activity against different microorganisms.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-[[3-(3,4-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3S/c1-15-11-12-17(13-16(15)2)30-25(32)24-23(18-7-3-6-10-21(18)33-24)29-26(30)34-14-22(31)28-20-9-5-4-8-19(20)27/h3-13H,14H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNTVPKZOVDPHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2821101.png)
![Ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2821102.png)

![5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B2821109.png)

![tert-Butyl2-(2-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2821113.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-naphthamide](/img/structure/B2821117.png)
![3-chloro-N-({3-[(1E)-1-(methoxyimino)ethyl]-4,5-dihydro-1,2-oxazol-5-yl}methyl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2821118.png)

![5-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2821120.png)
![1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole](/img/structure/B2821121.png)